molecular formula C10H11F2N B12827523 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B12827523
M. Wt: 183.20 g/mol
InChI Key: QTAVEEDUGSCLAJ-UHFFFAOYSA-N
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Description

7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on a pre-existing quinoline scaffold. This can be achieved through the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 7,8-Difluoro-2-methyl-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the presence of two fluorine atoms at the 7 and 8 positions. This dual fluorination enhances its biological activity and stability, making it a more potent and durable compound for various applications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

7,8-difluoro-2-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C10H11F2N/c1-6-2-3-7-4-5-8(11)9(12)10(7)13-6/h4-6,13H,2-3H2,1H3

InChI Key

QTAVEEDUGSCLAJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(N1)C(=C(C=C2)F)F

Origin of Product

United States

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